Chlorphentermine hydrochloride

Description

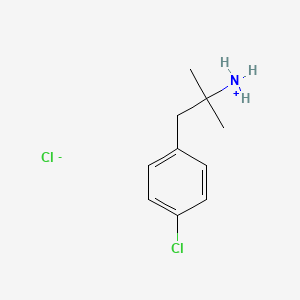

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDYJKJPUPMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047815 | |

| Record name | Chlorphentermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151-06-4 | |

| Record name | Chlorphentermine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorphentermine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for chlorphentermine (B1668847) hydrochloride (p-chloro-α,α-dimethylphenethylamine hydrochloride), a compound of interest for various research applications. The described methodology is based on established organic chemistry principles and offers a step-by-step approach for its laboratory-scale preparation. This document details the necessary chemical transformations, experimental protocols, and includes quantitative data where available through analogous syntheses.

Overview of the Synthetic Pathway

The synthesis of chlorphentermine hydrochloride can be achieved through a multi-step process commencing with the formation of a key tertiary alcohol intermediate. This is followed by a Ritter reaction to introduce the nitrogen functionality in a protected form, which is subsequently deprotected and converted to the final hydrochloride salt. The overall transformation is depicted below:

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound. Safety precautions should be strictly adhered to in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous reagents like sodium cyanide and strong acids.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol

This initial step involves a Grignard reaction. First, a Grignard reagent is prepared from p-chlorobenzyl chloride and magnesium, which then reacts with acetone to yield the tertiary alcohol.

Experimental Protocol:

-

Preparation of 4-chlorobenzylmagnesium chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of p-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of dry acetone (1.1 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 1-(4-chlorophenyl)-2-methyl-2-propanol.

Step 2: Synthesis of N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide via Ritter Reaction

This step utilizes the Ritter reaction, where the tertiary alcohol is converted to an N-formyl intermediate using sodium cyanide in the presence of strong acid.[1][2]

Experimental Protocol (adapted from a similar synthesis of phentermine): [3]

-

Reaction setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add glacial acetic acid. Cool the flask in an ice-water bath.

-

Addition of reagents: To the stirred acetic acid, add sodium cyanide (1.0-1.2 equivalents) in portions, maintaining the temperature below 20°C. Subsequently, add a pre-cooled solution of concentrated sulfuric acid in glacial acetic acid dropwise, keeping the temperature below 20°C.

-

Reaction with the alcohol: Add 1-(4-chlorophenyl)-2-methyl-2-propanol (1.0 equivalent) portion-wise to the reaction mixture. The temperature will likely rise; maintain it between 35-45°C. Stir the mixture for approximately 1.5-2 hours after the addition is complete.

-

Work-up and isolation: Pour the reaction mixture into ice water. Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent such as ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide. The product can be purified by distillation.

Step 3: Hydrolysis to Chlorphentermine (free base)

The N-formyl group is removed by basic hydrolysis to yield the free amine, chlorphentermine.

Experimental Protocol (adapted from a similar synthesis of phentermine): [3]

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a stirrer, place the crude N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide from the previous step and a 20% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Extraction and purification: Cool the reaction mixture and extract the product with an organic solvent like benzene (B151609) or toluene. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to obtain the chlorphentermine free base as an oil.

Step 4: Formation of this compound

The final step involves the conversion of the chlorphentermine free base to its more stable and handleable hydrochloride salt.

Experimental Protocol (adapted from a similar synthesis of phentermine): [3]

-

Salt formation: Dissolve the chlorphentermine free base in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Precipitation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl), until precipitation is complete.

-

Isolation: Collect the white precipitate of this compound by vacuum filtration, wash it with cold solvent, and dry it under vacuum.

Quantitative Data

The following table summarizes the reported yields and purity for the analogous synthesis of phentermine hydrochloride, which can be considered indicative for the synthesis of this compound due to the close structural and chemical similarity of the intermediates.[3]

| Step | Product | Yield | Purity |

| 2. Ritter Reaction (from dimethyl benzyl (B1604629) alcohol) | N-(1,1-dimethyl-phenethyl)acetamide | 95.30% | - |

| 3. Hydrolysis | Phentermine free base | - | - |

| 4. Hydrochloride Salt Formation | Phentermine Hydrochloride | 95.98% | 99.8% |

| Overall Yield (from dimethyl benzyl alcohol) | Phentermine Hydrochloride | 89.7% | 99.8% |

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Figure 2: Workflow for the Grignard Reaction.

Figure 3: Workflow for Ritter Reaction, Hydrolysis, and Salt Formation.

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound, providing researchers with the necessary information to undertake its preparation in a laboratory setting. The presented protocols, based on well-established chemical reactions and supported by data from analogous syntheses, offer a solid foundation for the successful synthesis of this compound for research and development purposes. It is imperative that all procedures are conducted with appropriate safety measures in a suitable laboratory environment.

References

Purifying Research-Grade Chlorphentermine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of purification methods for obtaining research-grade chlorphentermine (B1668847) hydrochloride. Achieving high purity is critical for ensuring the accuracy and reproducibility of scientific investigations. This document details various purification strategies, including recrystallization and preparative chromatography, with accompanying experimental protocols. Quantitative data is summarized for comparison, and experimental workflows are visualized to provide a clear understanding of the processes involved.

Introduction to Purification of Chlorphentermine Hydrochloride

This compound, a substituted phenethylamine, requires high purity for research applications to eliminate confounding variables from impurities. Common impurities may arise from the synthesis process, including starting materials, byproducts, and degradation products. The purification methods outlined below are designed to effectively remove these contaminants.

Purification Methodologies

The selection of a suitable purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and yield.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

This method involves dissolving the impure this compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool, causing the purified compound to crystallize while the impurities remain in the mother liquor.

Experimental Protocol:

-

Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar hydrochloride salts, suitable solvents to investigate include lower alcohols (e.g., isopropanol (B130326), ethanol) and aqueous mixtures of these alcohols.

-

Dissolution: In a fume hood, suspend the crude this compound in a minimal volume of the selected solvent in an Erlenmeyer flask. Heat the mixture with gentle stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

This technique is employed when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (antisolvent) to induce crystallization.

Experimental Protocol:

-

Solvent System Selection: Choose a "good" solvent that readily dissolves this compound at high temperatures and a "poor" solvent in which it is sparingly soluble, and that is miscible with the "good" solvent. A potential system, based on related compounds, could be a good solvent like ethanol (B145695) or isopropanol and a poor solvent like hexane (B92381) or diethyl ether.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

-

Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

-

Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.

-

Drying: Dry the purified crystals under vacuum.

Acid-Base Precipitation/Crystallization

This method leverages the amine functional group in chlorphentermine. The free base is typically more soluble in nonpolar organic solvents, while the hydrochloride salt is more soluble in polar solvents. This differential solubility can be exploited for purification. A highly effective method for analogous compounds like phentermine involves dissolving the free base in an organic solvent and precipitating the highly pure hydrochloride salt by introducing hydrogen chloride.

Experimental Protocol:

-

Free Base Preparation: Dissolve the crude this compound in water and basify with a suitable base (e.g., NaOH or K2CO3) to a pH greater than 10.

-

Extraction: Extract the liberated chlorphentermine free base into a nonpolar organic solvent such as dichloromethane (B109758) or diethyl ether.

-

Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and filter.

-

Salt Formation and Precipitation: While stirring the solution of the free base, introduce anhydrous hydrogen chloride gas or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The this compound will precipitate out of the solution.

-

Isolation and Washing: Collect the precipitate by vacuum filtration and wash with the nonpolar solvent used for the precipitation.

-

Drying: Dry the purified this compound under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly for removing structurally similar impurities, preparative HPLC is the method of choice. This technique separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.

Experimental Protocol (Proposed):

-

Column: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used for similar compounds. A typical gradient might start with a low percentage of acetonitrile and gradually increase.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 220-230 nm).

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

-

Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the purification of this compound, based on typical outcomes for similar compounds.

| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Impurities Removed |

| Single-Solvent Recrystallization | 95.0 | 98.5 | 75-85 | Non-polar and some polar impurities |

| Two-Solvent Recrystallization | 95.0 | 99.0 | 70-80 | A broader range of impurities |

| Acid-Base Precipitation | 90.0 | >99.5 | 80-90 | Acidic and neutral impurities |

| Preparative HPLC | 98.0 | >99.9 | 50-70 | Structurally related impurities |

Experimental Workflows and Signaling Pathways

General Purification Workflow

Caption: Overview of purification pathways for chlorphentermine HCl.

Detailed Recrystallization Workflow

Caption: Step-by-step process of recrystallization.

Acid-Base Precipitation Workflow

Caption: Workflow for purification via acid-base chemistry.

Conclusion

The purification of this compound to research-grade quality is achievable through a variety of techniques. For moderate purity requirements, recrystallization methods offer a balance of efficiency and yield. For achieving the highest levels of purity, acid-base precipitation and preparative HPLC are superior methods. The choice of method should be guided by the initial purity of the material and the specific requirements of the research application. It is recommended to use analytical techniques such as HPLC to verify the purity of the final product.

Chlorphentermine Hydrochloride's Interaction with the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine (B1668847), a substituted amphetamine derivative, has historically been used as an anorectic agent. Its mechanism of action is complex, involving interactions with multiple monoamine transporters. This technical guide provides an in-depth examination of the molecular interactions between chlorphentermine hydrochloride and the serotonin (B10506) transporter (SERT). It details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these properties, and presents a visual representation of the proposed signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Analysis of Chlorphentermine's Interaction with Monoamine Transporters

This compound exhibits a distinct profile of activity at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Its primary mechanism is as a serotonin releasing agent, a function underscored by its potency in inducing serotonin efflux. The following table summarizes the key quantitative data regarding chlorphentermine's effects on monoamine transporters.

| Parameter | SERT | DAT | NET | Reference |

| Release (EC50, nM) | 30.9 | 2,650 | >10,000 | [1] |

| Uptake Inhibition (Ki, nM) | 451 | - | - | [1] |

| Uptake Inhibition (IC50, nM) | - | - | 451 | [1] |

Note: A lower EC50 value indicates higher potency in inducing neurotransmitter release. A lower Ki or IC50 value indicates a higher affinity or inhibitory potency at the transporter. The data indicates that chlorphentermine is significantly more potent as a serotonin releaser compared to its effects on dopamine and norepinephrine.

Mechanism of Action at the Serotonin Transporter

Chlorphentermine is classified as a serotonin transporter substrate.[2] This means that it is recognized and translocated by SERT from the synaptic cleft into the presynaptic neuron. This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which act as antagonists, blocking the transporter to prevent serotonin reuptake.

The substrate activity of chlorphentermine leads to a reversal of the normal transporter function, resulting in a non-vesicular, carrier-mediated release of serotonin from the presynaptic neuron into the synapse.[3] This efflux of serotonin is a key component of its pharmacological effect.

Furthermore, like other amphetamine-related compounds, chlorphentermine may also interact with the vesicular monoamine transporter 2 (VMAT2).[4][5][6] By disrupting the proton gradient of synaptic vesicles or through a direct interaction, it can cause the release of stored serotonin from the vesicles into the cytoplasm. This increases the cytosolic serotonin concentration, making more of the neurotransmitter available for release into the synapse via the reversed SERT.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound at a presynaptic serotonin neuron.

Experimental Protocols

The characterization of chlorphentermine's interaction with SERT relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram (a high-affinity SERT ligand).[7][8][9]

-

Test Compound: this compound.

-

Reference Compound: A known SSRI (e.g., Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hSERT-expressing HEK293 cells to confluency.

-

Harvest the cells and homogenize them in ice-cold Assay Buffer.

-

Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh Assay Buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay Buffer.

-

Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Test Compound: Serial dilutions of this compound.

-

-

Add the cell membrane preparation to each well.

-

Add [³H]Citalopram at a concentration near its dissociation constant (Kd).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through filter mats using a cell harvester.

-

Wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Serotonin Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals.

Materials:

-

Tissue: Rat or mouse brain tissue (e.g., striatum, cortex).[2][10][11][12][13]

-

Radioligand: [³H]Serotonin ([³H]5-HT).

-

Test Compound: this compound.

-

Reference Compound: A known SERT inhibitor (e.g., Fluoxetine).

-

Homogenization Buffer: Typically a sucrose-based buffer (e.g., 0.32 M sucrose (B13894) with HEPES).

-

Uptake Buffer: Krebs-Ringer buffer or a similar physiological salt solution.

-

Lysis Buffer.

-

Scintillation Cocktail.

-

96-well plates, cell harvester, and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold buffer.

-

Homogenize the tissue in Homogenization Buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Uptake Buffer.

-

Determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes in a 96-well plate with either Uptake Buffer (for total uptake) or serial dilutions of this compound for a short period at 37°C.

-

Initiate the uptake by adding [³H]Serotonin at a final concentration near its Michaelis-Menten constant (Km) for SERT.

-

Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

-

Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the synaptosomes with ice-cold Uptake Buffer.

-

Lyse the synaptosomes by adding Lysis Buffer to each well.

-

-

Counting:

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a synaptosomal serotonin uptake assay.

References

- 1. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 5. Monoamine transporters and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of chlorphentermine on the pulmonary disposition of norepinephrine in the isolated perfused rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autoradiographic characterization of [3H]imipramine and [3H]citalopram binding in rat and human brain: species differences and relationships to serotonin innervation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Striatal synaptosome preparation [protocols.io]

- 11. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Models for Studying the Effects of Chlorphentermine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro models and methodologies used to investigate the cellular effects of Chlorphentermine (B1668847) hydrochloride. As a cationic amphiphilic drug (CAD), Chlorphentermine is known to induce a range of cellular responses, most notably phospholipidosis. This document details the experimental frameworks for studying this and other key effects, including cytotoxicity, oxidative stress, and its potential role in pulmonary hypertension.

Introduction to Chlorphentermine Hydrochloride

This compound is a sympathomimetic amine that has been used as an appetite suppressant. Its chemical structure, characterized by a hydrophobic ring and a hydrophilic side chain with a protonatable amine group, classifies it as a CAD. This structure is crucial to its primary mechanism of inducing phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. Understanding the in vitro effects of Chlorphentermine is vital for elucidating its mechanisms of toxicity and for the development of safer pharmaceuticals.

Core Effect: Drug-Induced Phospholipidosis

The most well-documented in vitro effect of Chlorphentermine is the induction of phospholipidosis.[1] This occurs as the drug, being lipophilic and weakly basic, diffuses across the cell membrane and becomes protonated and trapped within the acidic environment of lysosomes. The accumulation of the drug is thought to inhibit the activity of lysosomal phospholipases, leading to the buildup of phospholipids and the formation of characteristic multilamellar bodies.[2][3]

In Vitro Models for Phospholipidosis

-

Rat Alveolar Macrophages (RAMs): These primary cells are a key in vitro model as the lung is a primary target for Chlorphentermine-induced phospholipidosis.[4] RAMs actively phagocytose surfactant, which is rich in phospholipids, making them highly susceptible to this disorder.

-

HepG2 Cells: This human hepatoma cell line is a widely used model in toxicology due to its metabolic capabilities and ease of culture. It is a common model for high-throughput screening of drug-induced phospholipidosis.

-

Type II Pneumocytes: These lung cells are responsible for producing pulmonary surfactant and are also a target for Chlorphentermine's effects.[3]

Quantitative Analysis of Phospholipidosis

| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |

| Amiodarone (Representative CAD) | HepG2 | LipidTOX Red | Phospholipid Accumulation | 4.96 | [1] |

Experimental Protocol: Fluorescent Phospholipidosis Assay

This protocol is adapted for a 96-well plate format using HepG2 cells and a fluorescent dye like LipidTOX™ Red.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom tissue culture plates

-

This compound stock solution

-

LipidTOX™ Red reagent

-

Hoechst 33342 nuclear stain

-

Formaldehyde (B43269) solution (e.g., 4%)

-

Phosphate-buffered saline (PBS)

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without the drug).

-

Staining: Add the LipidTOX™ Red reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

-

Fixation and Nuclear Staining:

-

Carefully remove the medium.

-

Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15-20 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of Hoechst 33342 solution in PBS to stain the nuclei and incubate for 10-15 minutes.

-

Wash the wells twice with PBS.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the LipidTOX™ Red signal within the cytoplasm of the cells. Normalize the signal to the cell number (from the Hoechst stain). Plot the dose-response curve to determine the EC50 value.

Signaling Pathway: Induction of Phospholipidosis

Cytotoxicity Assessment

Chlorphentermine can induce cytotoxicity at higher concentrations. It is crucial to assess cell viability to distinguish specific mechanisms from general toxicity.

In Vitro Models for Cytotoxicity

-

HepG2 Cells: A standard model for evaluating drug-induced liver injury.

-

Alveolar Macrophages: To assess cytotoxicity in a primary target cell type.

-

Human Pulmonary Artery Smooth Muscle Cells (HPASMCs): Relevant for investigating vascular toxicity.

Quantitative Analysis of Cytotoxicity

Specific IC50 values for Chlorphentermine-induced cytotoxicity are not consistently reported across different cell lines and assays. The following table provides a template for how such data would be presented.

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |

| Chlorphentermine | HepG2 | MTT | 72h | Data Not Available |

| Chlorphentermine | Alveolar Macrophages | LDH Release | 24h | Data Not Available |

| Chlorphentermine | HPASMCs | Neutral Red Uptake | 48h | Data Not Available |

Experimental Protocols for Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with a range of Chlorphentermine concentrations for 24, 48, or 72 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat cells with various concentrations of Chlorphentermine for a predetermined time.

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with Chlorphentermine for the desired duration.

-

Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.

-

Wash the cells with PBS to remove excess dye.

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of viable cells compared to the control.

Potential Apoptotic Pathway

Lysosomal membrane permeabilization (LMP) is a potential mechanism for Chlorphentermine-induced cytotoxicity, which can lead to the release of cathepsins into the cytosol and subsequent activation of the mitochondrial (intrinsic) pathway of apoptosis.

Oxidative Stress Analysis

The potential for Chlorphentermine to induce oxidative stress is another important aspect of its toxicological profile.

In Vitro Assays for Oxidative Stress

-

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Glutathione (GSH) Depletion: Quantified using methods such as the Ellman's reagent assay or HPLC.

Experimental Protocol: ROS Production Assay

Procedure:

-

Culture cells (e.g., HepG2) in a 96-well plate.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Add different concentrations of Chlorphentermine to the wells. Include a positive control (e.g., H2O2) and a vehicle control.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence plate reader.

-

An increase in fluorescence indicates an increase in intracellular ROS.

In Vitro Models for Pulmonary Hypertension Effects

Clinical and in vivo data suggest a link between some appetite suppressants and pulmonary arterial hypertension (PAH). The interaction of Chlorphentermine with the serotonin (B10506) transporter (SERT) is a key area of investigation in this context.[5][6]

In Vitro Model: Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

HPASMCs are a critical cell type in the pathology of PAH, as their proliferation contributes to vascular remodeling.

Experimental Protocol: HPASMC Proliferation Assay

Procedure:

-

Culture HPASMCs in appropriate growth medium.

-

Seed the cells in a 96-well plate and allow them to become quiescent by serum starvation.

-

Treat the cells with Chlorphentermine in the presence or absence of serotonin (a known mitogen for HPASMCs).

-

Assess cell proliferation after 24-72 hours using methods such as BrdU incorporation or direct cell counting.

-

Inhibitors of the serotonin transporter (e.g., fluoxetine) can be used to investigate the role of SERT in Chlorphentermine's effects.

Signaling Pathway: Potential Role in Pulmonary Hypertension

Summary of Experimental Workflows

The following diagram illustrates the general workflow for assessing the in vitro effects of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. In vivo and in vitro reversibility of chlorphentermine-induced phospholipidosis in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association of chlorphentermine with phospholipids in rat alveolar lavage materials, alveolar macrophages and type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the alveolar macrophage in the induction of pulmonary phospholipidosis by chlorphentermine. I. Drug and phospholipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

An In-depth Technical Guide on the Physicochemical Properties of Chlorphentermine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Chlorphentermine Hydrochloride (HCl), a sympathomimetic amine formerly used as an anorectic agent. Understanding these properties is critical for formulation development, pharmacokinetic profiling, and ensuring the quality and stability of pharmaceutical preparations.

Chemical Identity and Structure

This compound is the salt form of chlorphentermine, a substituted phenethylamine. The presence of a chlorine atom on the phenyl ring and the hydrochloride salt form significantly influence its chemical and physical characteristics.

-

IUPAC Name: 1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride[1]

-

Structure:

-

Chlorphentermine (Base): A primary amine with a tertiary carbon adjacent to the nitrogen, and a para-substituted chlorophenyl group.

-

Hydrochloride Salt: Formed by the reaction of the basic amine group with hydrochloric acid.

-

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound. These values are essential for predicting its behavior in various physiological and formulation environments.

| Property | Value | Source(s) |

| Molecular Weight | 220.14 g/mol | [1][2][3] |

| Melting Point | 234 °C | [4] |

| pKa | Not explicitly found for the hydrochloride salt, but the base is a weak amine. | |

| LogP (Octanol/Water Partition Coefficient) | 2.6 (for the free base) | [4] |

| Aqueous Solubility | Freely soluble in water (>20%); Soluble to 100 mM. | [2][4] |

| Solubility in other solvents | Freely soluble in alcohol; Sparingly soluble in chloroform; Practically insoluble in ether. | [4] |

| pH of 1% Aqueous Solution | Approximately 5.5 | [4] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable physicochemical data. Below are generalized, standard protocols for determining the key parameters listed above.

3.1. Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[5][6][7][8]

-

Principle: A solid's melting point is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline substances, this occurs over a sharp, narrow range. The presence of impurities typically depresses and broadens the melting range.[6][8]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath (mineral oil).[6][8]

-

Procedure:

-

Sample Preparation: Ensure the Chlorphentermine HCl sample is finely powdered and completely dry.[7][9]

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][9]

-

Determination: Place the capillary in the heating block of the apparatus. Heat rapidly to about 10-15°C below the expected melting point (234°C).

-

Observation: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6][7]

-

Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[6]

-

3.2. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility of a compound.[10][11]

-

Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute.

-

Procedure:

-

Preparation: Add an excess amount of Chlorphentermine HCl to a known volume of purified water (or other relevant aqueous buffer) in a sealed, inert container (e.g., a glass vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After agitation, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation and/or filtration through a non-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Chlorphentermine HCl using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Confirmation: Ensure that excess solid remains at the end of the experiment to confirm that the solution was indeed saturated.[10]

-

3.3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the ionization constant (pKa) of a substance.[12][13]

-

Principle: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. This point can be determined by monitoring the pH of a solution of the drug as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the midpoint of the buffer region on the resulting titration curve.[12][13]

-

Procedure:

-

Apparatus Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12][14][15]

-

Sample Preparation: Accurately weigh and dissolve a known amount of Chlorphentermine HCl in a specified volume of purified, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like KCl.[12][15]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[12][15]

-

Data Collection: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value is calculated from the inflection point of the titration curve, often determined using the first or second derivative of the plot.[14] Perform at least three replicate titrations to ensure accuracy.[12]

-

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) salt like Chlorphentermine HCl.

Caption: Standard workflow for API physicochemical characterization.

4.2. Mechanism of Action: Serotonin (B10506) Release

Chlorphentermine acts as a selective serotonin-releasing agent (SSRA).[16] Its primary mechanism involves interacting with the serotonin transporter (SERT) to induce non-vesicular release of serotonin from the presynaptic neuron into the synapse.

Caption: Simplified signaling pathway for Chlorphentermine-induced serotonin release.

References

- 1. This compound | C10H15Cl2N | CID 65477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 151-06-4): R&D Systems [rndsystems.com]

- 3. Chlorphentermine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. 2.3. pKa Determination by Potentiometric Titration [bio-protocol.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Chlorphentermine - Wikipedia [en.wikipedia.org]

Characterization of Chlorpheniramine Maleate: A Technical Guide for Reference Standard

Disclaimer: Initial searches for "Chlorphentermine hydrochloride" suggest a potential misspelling, as the vast majority of relevant scientific literature pertains to "Chlorpheniramine maleate (B1232345)." This guide proceeds under the assumption that the intended substance is Chlorpheniramine (B86927) Maleate.

Introduction

Chlorpheniramine Maleate is a first-generation alkylamine antihistamine widely used to alleviate symptoms associated with allergic conditions such as rhinitis and urticaria.[1] As a histamine (B1213489) H1 receptor antagonist, it competitively blocks the action of histamine.[2][3] The establishment of a well-characterized reference standard is of paramount importance for the quality control, efficacy, and safety of pharmaceutical formulations containing Chlorpheniramine Maleate. This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of a Chlorpheniramine Maleate reference standard, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental step in the characterization of a reference standard is the determination of its fundamental physicochemical properties. These properties serve as primary indicators of the material's identity and purity.

Table 1: Physicochemical Properties of Chlorpheniramine Maleate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉ClN₂ · C₄H₄O₄ | [4] |

| Molecular Weight | 390.86 g/mol | [3] |

| Appearance | Odorless, white crystalline solid or white powder | [5][6] |

| Melting Point | 130-135 °C | [3][4] |

| Solubility | Freely soluble in water; soluble in alcohol and chloroform; slightly soluble in ether and benzene. | [2][6] |

| pH (1% aqueous solution) | 4.0 - 5.0 | [5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of the reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for the quantitative determination of Chlorpheniramine Maleeate.

Experimental Protocol: A solution of Chlorpheniramine Maleate is prepared in 0.1N hydrochloric acid. The UV spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The method typically demonstrates linearity in the concentration range of 10-60 μg/mL.[7]

Table 2: UV Spectroscopic Data for Chlorpheniramine Maleate

| Parameter | Value | Reference |

| Solvent | 0.1N Hydrochloric Acid | [7] |

| λmax | 262 nm | [7] |

| Linearity Range | 10-60 μg/mL | [7] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint.

Experimental Protocol: An Attenuated Total Reflectance (ATR) IR spectrum of the solid Chlorpheniramine Maleate reference standard is recorded. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Characteristic IR Absorption Bands for Chlorpheniramine Maleate

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~2900 | C-H stretching | [8][9] |

| ~1700 | C=O (from maleate) | [8][9] |

| ~1640 | C=N | [8][9] |

| ~1600 | C=C aromatic | [8][9] |

| ~1100 | C-O stretching | [8][9] |

| ~880 | C-H bending | [8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of Chlorpheniramine Maleate by providing detailed information about the hydrogen atoms in the molecule.

Experimental Protocol: A solution of the Chlorpheniramine Maleate reference standard is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.

While a detailed interpretation of the ¹H NMR spectrum is beyond the scope of this guide, the spectrum should be consistent with the established structure of Chlorpheniramine Maleate.[10]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the reference standard and for the quantitative determination of Chlorpheniramine Maleate in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of Chlorpheniramine Maleate due to its high resolution, sensitivity, and accuracy.[6]

Experimental Protocol (Isocratic Reversed-Phase HPLC): A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M acetate (B1210297) buffer at pH 3.8) in a 55:45 (v/v) ratio.[11] Detection is typically performed using a UV detector. The method should be validated for linearity, precision, accuracy, and robustness.

Table 4: Typical HPLC Parameters for Chlorpheniramine Maleate Analysis

| Parameter | Condition | Reference |

| Column | Eclipse Plus C18 | [11] |

| Mobile Phase | Acetonitrile: 0.01 M Acetate Buffer (pH 3.8) (55:45, v/v) | [11] |

| Detection | UV | [12] |

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

ZIC-HILIC presents an alternative chromatographic mode for the separation of polar compounds like Chlorpheniramine Maleate.

Experimental Protocol: Separation is achieved on a Zwitterionic stationary phase using a mobile phase containing a high percentage of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium acetate). The retention is influenced by both hydrophilic partitioning and electrostatic interactions.

Table 5: ZIC-HILIC Parameters for Chlorpheniramine Maleate Analysis

| Parameter | Condition | Reference |

| Stationary Phase | ZIC1 or ZIC5 | [13] |

| Mobile Phase | Acetonitrile and Sodium Acetate Buffer | [13] |

| Linearity Range | 0.03-3 µg/mL | [13] |

| Limit of Detection (LOD) | 0.015 - 0.023 µg/mL | [13] |

| Limit of Quantification (LOQ) | 0.052 - 0.080 µg/mL | [13] |

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the reference standard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. Studies have shown that Chlorpheniramine Maleate is thermally stable under certain processing conditions.[14]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions. The melting point of Chlorpheniramine Maleate is consistently reported in the range of 130-135 °C.[3][4]

Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for a Chlorpheniramine Maleate reference standard.

Caption: General workflow for the characterization of a Chlorpheniramine Maleate reference standard.

References

- 1. [Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]

- 3. (±)-クロルフェニラミン マレイン酸塩 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chlorphenamine maleate(113-92-8) 1H NMR spectrum [chemicalbook.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. tandfonline.com [tandfonline.com]

- 13. plantarchives.org [plantarchives.org]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Discovery and Development of p-Chloro-alpha,alpha-dimethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chloro-alpha,alpha-dimethylphenethylamine, also known as chlorphentermine (B1668847), is a substituted phenethylamine (B48288) that was developed as an appetite suppressant. This technical guide provides a comprehensive overview of its discovery, synthesis, pharmacological properties, and developmental history. It is characterized as a selective serotonin (B10506) releasing agent (SSRA), distinguishing it from its parent compound, phentermine, which is a norepinephrine-dopamine releasing agent. This document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

p-Chloro-alpha,alpha-dimethylphenethylamine (chlorphentermine) is a sympathomimetic amine of the amphetamine class. It was first described in the scientific literature in 1954 and subsequently developed as an anorectic in the early 1960s.[1] Marketed under brand names such as Apsedon, Desopimon, and Lucofen, it is the para-chloro derivative of the widely used appetite suppressant, phentermine.[2] Despite its initial therapeutic use, concerns over its safety profile, particularly its serotonergic effects similar to other withdrawn appetite suppressants like fenfluramine (B1217885), led to its withdrawal from several markets.[1][2] This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the scientific journey of this compound.

Synthesis

Hypothetical Synthetic Pathway:

A likely precursor for the synthesis of p-chloro-alpha,alpha-dimethylphenethylamine is 1-(4-chlorophenyl)propan-2-one. This intermediate could be subjected to reductive amination to introduce the amine functionality.

Pharmacological Profile

Chlorphentermine's primary mechanism of action is as a selective serotonin releasing agent (SSRA).[2] This action is in stark contrast to its parent compound, phentermine, which primarily acts as a norepinephrine-dopamine releasing agent.[2]

In Vitro Pharmacology

In vitro studies have quantified chlorphentermine's activity at monoamine transporters. These studies reveal a high potency and selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Table 1: In Vitro Monoamine Releaser and Reuptake Inhibition Profile of Chlorphentermine

| Parameter | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) | Reference |

| EC50 (Monoamine Release) | 30.9 nM | >10,000 nM | 2,650 nM | [2] |

| IC50 (Reuptake Inhibition) | Not Reported | 451 nM | Not Reported | [2] |

Receptor Binding Affinity

While comprehensive receptor binding panels for chlorphentermine are not widely published, its primary interaction is with the serotonin transporter. It displays negligible activity as a direct agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]

Table 2: Receptor Binding Profile of Chlorphentermine

| Receptor | EC50 | Reference |

| 5-HT2A | >10,000 nM | [2] |

| 5-HT2B | 5,370 nM | [2] |

| 5-HT2C | 6,456 nM | [2] |

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize chlorphentermine are not always available in the literature. However, standardized methodologies for assessing monoamine release and reuptake inhibition are well-established.

Monoamine Release Assay (General Protocol)

This assay measures the ability of a compound to induce the release of a radiolabeled monoamine from pre-loaded cells or synaptosomes.

Workflow:

Methodology:

-

Cell/Synaptosome Preparation: Prepare a suspension of cells stably expressing the monoamine transporter of interest (e.g., SERT) or synaptosomes from a relevant brain region.

-

Radiolabel Loading: Incubate the preparation with a low concentration of a radiolabeled monoamine (e.g., [3H]serotonin) to allow for uptake.

-

Washing: Wash the cells or synaptosomes to remove any unbound radiolabel.

-

Compound Incubation: Incubate the loaded preparations with varying concentrations of the test compound (chlorphentermine) for a defined period.

-

Separation: Centrifuge the samples to pellet the cells or synaptosomes, separating them from the supernatant which contains the released monoamine.

-

Quantification: Measure the amount of radioactivity in the supernatant using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of radiolabel released relative to the total amount taken up by the cells. Plot the percent release against the compound concentration to determine the EC50 value.

Norepinephrine Reuptake Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells or synaptosomes.

Workflow:

Methodology:

-

Cell/Synaptosome Preparation: Prepare a suspension of cells stably expressing the norepinephrine transporter (NET) or synaptosomes.

-

Pre-incubation: Pre-incubate the preparation with varying concentrations of the test compound (chlorphentermine).

-

Uptake Initiation: Add a fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) to initiate uptake.

-

Incubation: Incubate for a short period to allow for uptake.

-

Termination: Terminate the uptake by rapid filtration or by washing with ice-cold buffer.

-

Lysis: Lyse the cells or synaptosomes to release the intracellular contents.

-

Quantification: Measure the amount of radioactivity within the cells using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Mechanism of Action and Signaling Pathways

Chlorphentermine acts as a substrate for the serotonin transporter (SERT). By binding to SERT, it induces a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft. This increase in extracellular serotonin leads to the activation of various postsynaptic serotonin receptors.

The binding of serotonin to postsynaptic receptors initiates a cascade of intracellular signaling events, which can vary depending on the specific receptor subtype activated. For example, activation of G-protein coupled 5-HT receptors can lead to the modulation of adenylyl cyclase activity and changes in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Pharmacokinetics

The pharmacokinetic profile of chlorphentermine has been studied in both humans and rats. It is well absorbed after oral administration and has a long biological half-life.

Table 3: Pharmacokinetic Parameters of Chlorphentermine

| Species | Dose | Route | Cmax | Tmax | AUC | t1/2 | Reference |

| Human | 8 mg | Oral | 22 ng/mL | 2.5 h | 316.5 ng·h/mL | ~20 h | [3] |

| Rat | Not Specified | Not Specified | Greater tissue:blood ratio than phentermine | Not Specified | Not Specified | Not Specified | [4] |

Developmental History and Safety

Chlorphentermine was developed in the early 1960s as an appetite suppressant.[1] However, its prominent serotonergic activity raised safety concerns, as other serotonergic anorectics like fenfluramine and aminorex were linked to pulmonary hypertension and cardiac fibrosis.[2] This led to the withdrawal of chlorphentermine from the market in several countries, including the United States in 1973.[1] Due to its similarity to other misused appetite suppressants, it is classified as a Schedule III controlled substance in the United States.[2]

Conclusion

p-Chloro-alpha,alpha-dimethylphenethylamine (chlorphentermine) represents an interesting case study in drug development, illustrating the importance of understanding the detailed pharmacological profile of a compound. Its selective serotonin releasing activity, while effective for appetite suppression, ultimately led to its discontinuation due to safety concerns associated with this mechanism. This technical guide provides a consolidated resource for researchers to understand the discovery, synthesis, and pharmacological characterization of this unique phenethylamine derivative. Further research into the specific downstream signaling pathways and a more comprehensive receptor binding profile could provide deeper insights into its biological effects.

References

- 1. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 3. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Chlorphentermine Hydrochloride in Rat Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorphentermine (B1668847) in rat plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological applications.

Introduction

Chlorphentermine is a sympathomimetic amine that has been used as an appetite suppressant.[1] It is a chlorinated analog of phentermine.[2] Accurate and reliable quantification of chlorphentermine in biological matrices is crucial for pharmacokinetic and toxicological studies. This application note presents a detailed protocol for the determination of chlorphentermine hydrochloride in rat plasma using LC-MS/MS, a technique known for its high sensitivity and selectivity.[3] The methodology is based on established principles for the analysis of structurally similar compounds, such as phentermine.[4]

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Phentermine-d5 (Internal Standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Rat plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of chlorphentermine from rat plasma.[4][5]

Protocol:

-

Thaw rat plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 50 µL of the internal standard working solution (Phentermine-d5, 100 ng/mL in methanol).

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: HPLC Parameters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity Series or equivalent |

| Column | Agilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B in 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Table 2: MS/MS Parameters

| Parameter | Chlorphentermine | Phentermine-d5 (IS) |

| Ionization Mode | ESI, Positive | ESI, Positive |

| Precursor Ion (m/z) | 184.1 | 155.1 |

| Product Ion (m/z) | 119.1 | 96.1 |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 15 | 15 |

| Ion Source Temp. (°C) | 500 | 500 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation.[7] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Calibration curve with at least 6 non-zero standards | |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Analyte stable under various storage and handling conditions |

Quantitative Results

Table 4: Linearity and Range

| Analyte | Linear Range (ng/mL) | r² |

| Chlorphentermine | 1 - 500 | > 0.995 |

Table 5: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| Low | 3 | < 8 | 97 - 103 | < 9 | 96 - 104 |

| Medium | 100 | < 6 | 98 - 102 | < 7 | 97 - 103 |

| High | 400 | < 5 | 99 - 101 | < 6 | 98 - 102 |

Workflow and Diagrams

Caption: LC-MS/MS workflow for chlorphentermine quantification.

Caption: LC-MS/MS detection pathway for chlorphentermine.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of chlorphentermine in rat plasma. The simple protein precipitation sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and toxicological studies.

References

- 1. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H15Cl2N | CID 65477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. resolian.com [resolian.com]

Application Note: Quantification of Chlorphentermine Hydrochloride Using a Stability-Indicating HPLC-UV Method

Abstract

This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Chlorphentermine hydrochloride in bulk drug substance and pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a buffered organic mixture, ensuring optimal separation and peak symmetry. Detection is performed using a UV-Vis detector, providing a reliable and sensitive means of quantification. This method is suitable for routine quality control analysis, stability studies, and content uniformity testing.

Introduction